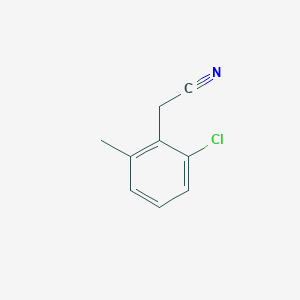![molecular formula C19H23N3O5S B2754704 N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 1351607-15-2](/img/structure/B2754704.png)
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound that features a furan ring, a quinoline derivative, and an ethanediamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, can be synthesized from biomass-derived carbohydrates through catalytic processes.
Quinoline Derivative Preparation: The 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling Reaction: The final step involves coupling the furan derivative with the quinoline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study various biological processes due to its ability to interact with different biomolecules.
作用机制
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and quinoline moieties could play a role in binding to the active site of enzymes or receptors, while the methanesulfonyl group could enhance its solubility and bioavailability.
相似化合物的比较
Similar Compounds
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanediamide: Similar structure but with an isoquinoline moiety.
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanediamide: Similar structure but with a different substitution pattern on the quinoline ring.
Uniqueness
The uniqueness of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or material properties not found in similar compounds.
属性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12-9-15(13(2)27-12)11-20-18(23)19(24)21-16-7-6-14-5-4-8-22(17(14)10-16)28(3,25)26/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGNTIYWRRKDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide](/img/structure/B2754623.png)
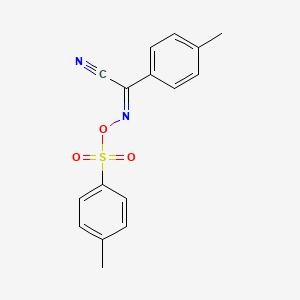
![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)
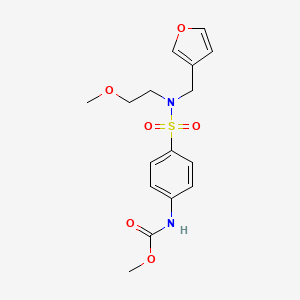
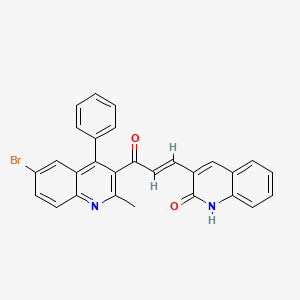
![2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2754632.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)
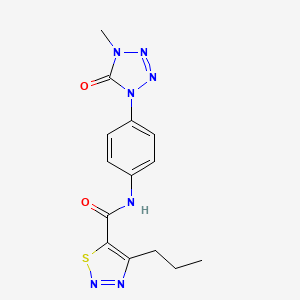
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2754641.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
